molecular formula C28H25BrN2O4S B7702125 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B7702125
M. Wt: 565.5 g/mol
InChI Key: WIMYBHWWFGYGSV-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a bromophenyl group, and a phenylmethoxyphenyl group.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25BrN2O4S/c29-24-13-11-22(12-14-24)19-31(36(33,34)27-9-5-2-6-10-27)20-28(32)30-25-15-17-26(18-16-25)35-21-23-7-3-1-4-8-23/h1-18H,19-21H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYBHWWFGYGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment and reagents to facilitate the various steps of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit carbonic anhydrase IX, an enzyme involved in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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